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molecular formula C12H10N2O B8347095 4-Pyrazinylbenzeneacetaldehyde

4-Pyrazinylbenzeneacetaldehyde

Cat. No. B8347095
M. Wt: 198.22 g/mol
InChI Key: APYWXZSXXZXTQR-UHFFFAOYSA-N
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Patent
US06825170B2

Procedure details

Iodotrimethylsilane (0.46 mL, 3.30 mmol) was added dropwise to a suspension of the product from step A (175 mg, 0.82 mmol) and solid NaHCO3 (100 mg, 1.18 mmol) in dichloromethane (5 mL) at rt. The reaction mixture was stirred at rt for 18 h, carefully quenched with sat. aq. NaHCO3, extracted with dichloromethane, dried with Na2SO4, and concentrated in vacuo to give 110 mg (68%) of the title compound. The product was >95% pure as judged by its 1H NMR spectrum, and was used immediately in the next step without further purification. MS 199 (M+H)+.
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
I[Si](C)(C)C.C[O:7]/[CH:8]=[CH:9]/[C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[N:20][CH:19]=[CH:18][N:17]=2)=[CH:12][CH:11]=1.C([O-])(O)=O.[Na+]>ClCCl>[N:17]1[CH:18]=[CH:19][N:20]=[CH:21][C:16]=1[C:13]1[CH:12]=[CH:11][C:10]([CH2:9][CH:8]=[O:7])=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.46 mL
Type
reactant
Smiles
I[Si](C)(C)C
Name
Quantity
175 mg
Type
reactant
Smiles
CO/C=C/C1=CC=C(C=C1)C1=NC=CN=C1
Name
Quantity
100 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
carefully quenched with sat. aq. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1=C(C=NC=C1)C1=CC=C(C=C1)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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